

Technical Guide: Synthesis and Profile of (5R)-BW-4030W92

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Compound of Interest					
Compound Name:	(5R)-BW-4030W92				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and chemical identity of (5R)-BW-4030W92, a chiral aminomethyl-dihydrofuranone derivative. Based on available scientific literature, the research code (5R)-BW-4030W92, originating from research at the Wellcome Foundation (now part of GlaxoSmithKline), is strongly associated with the chemical entity (5R)-5-(aminomethyl)dihydrofuran-2(3H)-one. This document outlines a plausible synthetic pathway for this compound, including detailed experimental protocols for key transformations. Quantitative data for the proposed synthesis is summarized, and a logical workflow for the synthetic process is visualized.

Chemical Identity

- Research Code: (5R)-BW-4030W92
- IUPAC Name: (5R)-5-(aminomethyl)dihydrofuran-2(3H)-one
- Synonyms: (R)-y-Aminomethyl-y-butyrolactone, (5R)-5-(aminomethyl)oxolan-2-one
- Chemical Class: y-Lactone, aminomethyl derivative
- Molecular Formula: C₅H₉NO₂



Molecular Weight: 115.13 g/mol

Table 1: Physicochemical Properties of (5R)-5-(aminomethyl)dihydrofuran-2(3H)-one

Property	Value
Appearance	Colorless to pale yellow oil
Boiling Point	Approx. 120-125 °C at 0.5 mmHg
Solubility	Soluble in water, methanol, ethanol, and other polar organic solvents
Chirality	Contains one stereocenter at the C5 position

Proposed Synthesis Pathway

The synthesis of (5R)-5-(aminomethyl)dihydrofuran-2(3H)-one can be achieved through a multi-step pathway starting from a suitable chiral precursor. A common and efficient strategy involves the use of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, which can be derived from chiral pool sources such as L-glutamic acid. The overall transformation involves the conversion of the primary alcohol to an amine.

The proposed pathway consists of the following key steps:

- Activation of the Hydroxyl Group: The primary alcohol of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one is converted into a better leaving group, typically a tosylate or mesylate.
- Nucleophilic Substitution with an Azide: The activated hydroxyl group is displaced by an azide nucleophile.
- Reduction of the Azide: The resulting azide is reduced to the primary amine to yield the final product.



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Proposed synthesis pathway for (5R)-BW-4030W92.

Experimental Protocols Synthesis of (R)-5-(((4methylphenyl)sulfonyl)oxy)methyl)dihydrofuran-2(3H)one (Tosylation)

- To a solution of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise.
- The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
- The reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate (3 x 10 vol).
- The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.
- The solvent is removed under reduced pressure to afford the crude tosylate, which can be purified by column chromatography.

Synthesis of (R)-5-(azidomethyl)dihydrofuran-2(3H)-one (Azidation)

- A solution of the tosylate from the previous step (1.0 eq) and sodium azide (1.5 eq) in dimethylformamide (DMF, 10 vol) is heated to 80 °C.
- The reaction is stirred at this temperature for 6-8 hours, with progress monitored by TLC.
- After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 10 vol).
- The combined organic extracts are washed with water and brine, and dried over anhydrous Na₂SO₄.



• The solvent is carefully removed under reduced pressure to yield the crude azide.

Synthesis of (5R)-5-(aminomethyl)dihydrofuran-2(3H)-one (Reduction)

- The crude azide (1.0 eq) is dissolved in methanol (15 vol).
- Palladium on activated carbon (10% w/w, 0.05 eq) is added to the solution.
- The mixture is subjected to hydrogenation (H₂) at a pressure of 50 psi in a Parr apparatus.
- The reaction is shaken at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
- The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
- The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data

Table 2: Representative Yields and Purity for the Synthesis of (5R)-BW-4030W92

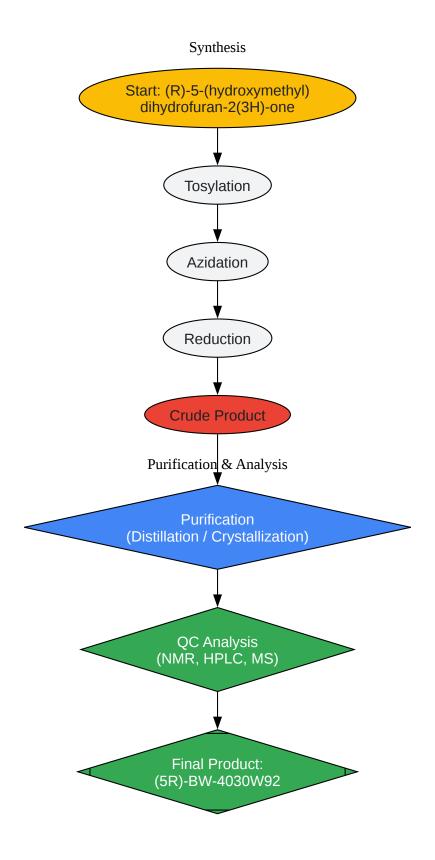


Step	Product	Starting Material	Molar Ratio (Start:Reag ent)	Typical Yield (%)	Purity (by HPLC, %)
1	(R)-5-(((4- methylphenyl)sulfonyl)oxy) methyl)dihydr ofuran-2(3H)- one	(R)-5- (hydroxymeth yl)dihydrofura n-2(3H)-one	1 : 1.2 (TsCl)	85-95	>95
2	(R)-5- (azidomethyl) dihydrofuran- 2(3H)-one	Tosylate from Step 1	1 : 1.5 (NaN₃)	80-90	>90
3	(5R)-5- (aminomethyl)dihydrofuran -2(3H)-one	Azide from Step 2	1:0.05 (Pd/C)	75-85	>98

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting material to the final purified product.





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Logical workflow for the synthesis and purification of (5R)-BW-4030W92.



Disclaimer

The information provided in this technical guide is based on a plausible synthetic route inferred from the scientific literature for compounds structurally related to the presumed identity of **(5R)-BW-4030W92**. The experimental protocols are representative and may require optimization. All chemical syntheses should be performed by qualified personnel in a properly equipped laboratory, adhering to all applicable safety regulations.

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